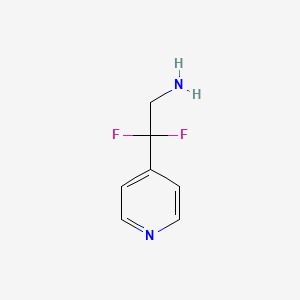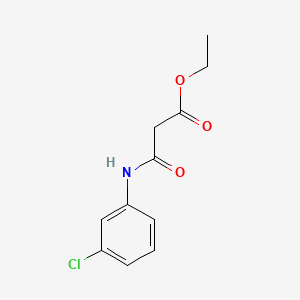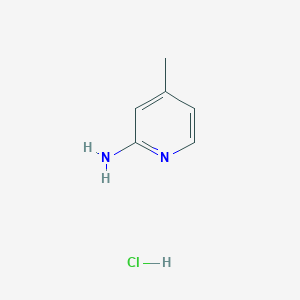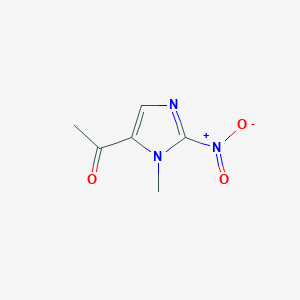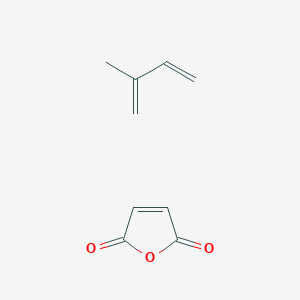
NSC 148129
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 148129 is a compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a furan ring and a diene component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NSC 148129 can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isoprene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of furan-2,5-dione; 2-methylbuta-1,3-diene often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 148129 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring and diene component can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
NSC 148129 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which furan-2,5-dione; 2-methylbuta-1,3-diene exerts its effects involves interactions with various molecular targets. The furan ring and diene component can participate in different pathways, leading to diverse biological and chemical outcomes. These interactions are often mediated by the compound’s ability to form reactive intermediates and engage in electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Anhydride: Similar in structure but lacks the diene component.
Isoprene: Contains the diene component but lacks the furan ring.
Furan: Contains the furan ring but lacks the diene component.
Uniqueness
NSC 148129 is unique due to its combination of a furan ring and a diene component. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
Propriétés
Numéro CAS |
25249-78-9 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
furan-2,5-dione;2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H8.C4H2O3/c1-4-5(2)3;5-3-1-2-4(6)7-3/h4H,1-2H2,3H3;1-2H |
Clé InChI |
QDTNFRLPXCUGCC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C.C1=CC(=O)OC1=O |
Numéros CAS associés |
25249-78-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid](/img/structure/B8690461.png)
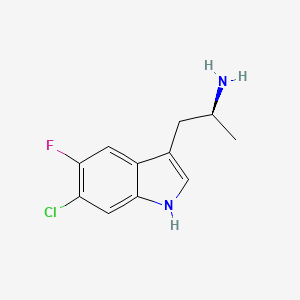

![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)

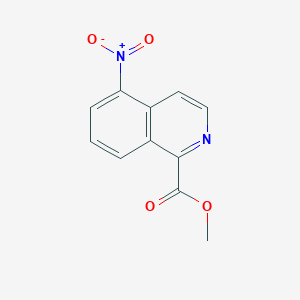
![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)
